molecular formula C13H15BrN4O2 B585528 4-Desmethoxy-4-bromo Trimethoprim-d3 CAS No. 1346600-27-8

4-Desmethoxy-4-bromo Trimethoprim-d3

Cat. No.: B585528
CAS No.: 1346600-27-8
M. Wt: 342.211
InChI Key: XJSNBPJINGRLAM-BMSJAHLVSA-N
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Description

4-Desmethoxy-4-bromo Trimethoprim-d3 is a deuterium-labeled compound primarily utilized in pharmaceutical and microbiological research as a stable isotope-labeled standard for the antibiotic Trimethoprim . Its main application lies in advanced analytical studies, particularly in tracing the environmental fate and (bio)transformation pathways of Trimethoprim during processes like wastewater treatment, enabling precise quantification via mass spectrometry . From a mechanistic perspective, as a derivative of Trimethoprim, this compound's research value is rooted in its interaction with the bacterial enzyme dihydrofolate reductase (DHFR) . Trimethoprim exerts its antimicrobial effect by selectively and competitively inhibiting bacterial DHFR, which is a critical enzyme in the folic acid synthesis pathway . By blocking the reduction of dihydrofolate to tetrahydrofolate, it depletes the essential cofactors required for bacterial DNA and protein synthesis, leading to the inhibition of bacterial growth . The bromo-desmethoxy modification, combined with deuterium labeling, makes this analog a crucial tool for investigating the structural determinants of drug-enzyme binding and for studying the evolution of antibiotic resistance . Research on related desmethyl derivatives has shown potential in impeding resistance evolution by targeting specific resistant variants of DHFR, such as the L28R mutant . Therefore, this compound serves as a vital probe for deciphering resistance mechanisms, optimizing drug design, and conducting precise environmental analytics related to one of the key frontline antibiotics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[[3-bromo-5-methoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSNBPJINGRLAM-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1Br)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 4 Desmethoxy 4 Bromo Trimethoprim D3

Design Principles for Brominated Trimethoprim (B1683648) Analogues

The creation of brominated trimethoprim analogues is centered on the controlled introduction of a bromine atom onto the trimethoxybenzyl ring. This modification can significantly alter the compound's electronic and lipophilic properties.

Regioselective Bromination Approaches to Trimethoprim Scaffolds

Regioselective bromination is critical for ensuring that the bromine atom is attached to the desired position on the aromatic ring. For the synthesis of 4-Desmethoxy-4-bromo Trimethoprim-d3, the target is the C-4 position of the benzyl (B1604629) ring. This requires the initial demethylation of the 4-methoxy group to form a hydroxyl group, creating a precursor known as 4-hydroxy trimethoprim (HTMP). nih.gov The presence of the hydroxyl group activates the aromatic ring, directing electrophilic substitution, such as bromination, to the ortho and para positions. Since the target is the 4-position, the hydroxyl group itself serves as the directing and activating group.

The bromination of such activated aromatic rings can be achieved using various electrophilic brominating agents. The choice of reagent and reaction conditions is crucial to control the selectivity and prevent unwanted side reactions. researchgate.net Methods for the regioselective bromination of electron-rich aromatic systems often employ mild conditions to achieve high yields of the desired mono-brominated product. researchgate.netnih.gov

Table 1: Common Reagents for Regioselective Bromination of Activated Arenes

Reagent Conditions Selectivity Reference
N-Bromosuccinimide (NBS) Neutral or acidic media Can be tuned by pH; acidic conditions can deactivate certain positions. nih.gov nih.gov
Bromine (Br₂) With a Lewis acid catalyst or in a polar solvent Highly reactive; selectivity can be difficult to control. nih.gov
HBr/Selectfluor Mild conditions, water as solvent High efficiency and para-selectivity for anilides. researchgate.net

Precursor Synthesis and Intermediate Characterization

The key precursor for synthesizing the "4-desmethoxy-4-bromo" portion of the target molecule is 4-hydroxy trimethoprim. This intermediate is synthesized by the selective demethylation of the 4-methoxy group of trimethoprim. nih.gov This reaction creates the necessary functional group for the subsequent regioselective bromination.

The synthesis of trimethoprim derivatives involves multiple steps, and the characterization of each intermediate is essential to confirm its structure and purity before proceeding. nih.gov Various analytical techniques are employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups. For instance, the formation of the 4-hydroxy precursor would be confirmed by the appearance of a characteristic O-H stretching band. The interaction between sulfamethoxazole (B1682508) and trimethoprim has been characterized by shifts in N-H strains, indicating hydrogen bond formation. japsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the position of substituents on the aromatic rings. researchgate.net

Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product. researchgate.net

Elemental Analysis: Determines the elemental composition of the synthesized compounds. nih.gov

Differential Scanning Calorimetry (DSC): Can be used to characterize the thermal properties and melting point of crystalline intermediates and final products. japsonline.com

Advanced Deuterium (B1214612) Incorporation Techniques

Isotopic labeling with deuterium is a powerful tool in drug discovery and development. nih.gov Substituting hydrogen with deuterium, a stable, non-radioactive isotope, creates a stronger carbon-deuterium (C-D) bond. wikipedia.org This can slow down metabolic processes that involve breaking this bond, a phenomenon known as the kinetic isotope effect, potentially improving a drug's pharmacokinetic profile. nih.govnih.gov

Strategic Deuteration for Isotopic Labeling

The placement of deuterium atoms within a molecule is a strategic decision. researchgate.net In this compound, the "-d3" designation indicates that one of the methoxy (B1213986) groups has had its three hydrogen atoms replaced with deuterium. This specific placement is intended to block a known metabolic pathway, likely O-demethylation by cytochrome P450 enzymes. acs.org By slowing this metabolic step, the deuterated analogue can serve as a more stable internal standard for pharmacokinetic studies, allowing for precise quantification of the non-deuterated drug.

Deuterated analogues of various drugs have been developed to enhance their metabolic stability. nih.govgoogle.com For example, the FDA-approved drug deutetrabenazine utilizes deuteration of methoxy groups to provide a superior pharmacokinetic profile compared to its non-deuterated counterpart. nih.gov

Synthesis of Deuterated Building Blocks and Their Integration

Incorporating deuterium into the target molecule can be achieved by introducing the isotope at an early stage through a deuterated building block. This approach often provides better control and higher isotopic enrichment compared to attempting to deuterate the final, complex molecule. researchgate.netnih.gov

For this compound, the IUPAC name 5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine suggests that the synthesis involves a precursor where one methoxy group is already deuterated. A common strategy for this would involve:

Synthesizing a key intermediate, such as 3,5-dimethoxy-4-hydroxybenzaldehyde.

Using a deuterated methylating agent, like deuterated methyl iodide (CD₃I), to introduce the trideuteriomethoxy group (-OCD₃) at the 4-position.

This deuterated benzaldehyde (B42025) building block is then used in a subsequent reaction, such as condensation with a pyrimidine (B1678525) derivative, to construct the final trimethoprim scaffold. google.com

This method ensures the precise location and high isotopic purity of the deuterium label. enamine.netresearchgate.net

Purification and Isolation Methodologies for Isotope-Labeled Halogenated Analogues

The final and critical step in the synthesis is the purification and isolation of the target compound. This process is essential to remove any unreacted starting materials, byproducts, and other impurities that could compromise its use in analytical or research applications. moravek.com For isotopically labeled compounds, it is also crucial to separate the desired labeled molecule from any remaining unlabeled or partially labeled species.

Table 2: Purification and Analytical Techniques

Technique Purpose Reference
High-Performance Liquid Chromatography (HPLC) A primary method for purifying pharmaceutical compounds. It separates components based on their differential partitioning between a stationary and a mobile phase, allowing for the isolation of the target molecule with high purity (e.g., >98%). moravek.com
Recrystallization A technique used to purify solid compounds. For brominated aromatic compounds, this can be performed under pressure to effectively remove impurities like residual bromine and hydrogen bromide. google.com
Nuclear Magnetic Resonance (NMR) Analysis Used to confirm the final structure of the purified compound and to verify the position and extent of deuterium incorporation. moravek.com

| Mass Spectrometry (MS) | Confirms the molecular weight, providing definitive evidence of successful bromination and deuteration. | researchgate.net |

The rigorous purification and subsequent characterization ensure that the final product, this compound, meets the high-quality standards required for its intended application as a biochemical tool. moravek.com

Analytical Confirmation of Synthetic Purity and Isotopic Enrichment

Following the synthesis of this compound, rigorous analytical testing is imperative to confirm the chemical purity of the compound and to verify the extent and location of isotopic enrichment. These analyses utilize advanced chromatographic and spectrometric techniques that go beyond basic identification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the final compound and detecting any process-related impurities. researchgate.net A reversed-phase HPLC method, often employing a C18 column, can effectively separate the target compound from starting materials, reagents, and by-products. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) or sodium perchlorate (B79767) solution) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Detection is commonly performed using a UV detector set at a wavelength where the pyrimidine or benzyl ring shows strong absorbance, such as 280 nm. researchgate.net The purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.

Table 1: Representative HPLC Purity Analysis

Peak IDRetention Time (min)Peak Area (%)Identity
13.50.08Impurity A (Unidentified)
25.20.15Starting Material
38.999.75This compound
411.40.02Impurity B (Isomeric)

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is essential for confirming both the molecular weight and the isotopic enrichment of the synthesized compound. mdpi.com The mass spectrum will show a molecular ion peak corresponding to the exact mass of this compound. A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), resulting in two major molecular ion peaks (M+ and M+2) of nearly equal intensity. The presence of the three deuterium atoms will increase the mass of the molecule by approximately 3 Da compared to its non-deuterated counterpart. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Table 2: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zAssignment
[M+H]⁺358.0588358.0591Molecular Ion (C₁₃H₁₂D₃⁷⁹BrN₄O₂ + H)
[M+H]⁺360.0568360.0570Molecular Ion (C₁₃H₁₂D₃⁸¹BrN₄O₂ + H)

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for confirming the isotopic enrichment and structural integrity. In the ¹H NMR spectrum, the signal corresponding to the methoxy group where deuterium has been incorporated will be absent or significantly diminished, providing direct evidence of successful deuteration. researchgate.net Deuterium NMR (²H NMR) can also be employed to specifically detect the presence and chemical environment of the deuterium atoms. nih.gov The substitution pattern on the aromatic ring, confirming the position of the bromine atom and the removal of the methoxy group, is verified by the changes in chemical shifts and coupling patterns of the remaining aromatic protons compared to the parent trimethoprim molecule. chemicalbook.com

Advanced Analytical Applications of 4 Desmethoxy 4 Bromo Trimethoprim D3 in Mechanistic Studies

High-Resolution Mass Spectrometry for Quantitative and Qualitative Analysis

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for both identifying and quantifying molecules in complex mixtures. The use of 4-Desmethoxy-4-bromo Trimethoprim-d3 in HRMS, particularly when coupled with liquid chromatography (LC-MS/MS), offers significant advantages for mechanistic studies.

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects and variations in sample processing or instrument response. lcms.cztexilajournal.comnih.gov this compound is ideally suited for this role in studies involving its non-labeled counterpart, 4-Desmethoxy-4-bromo Trimethoprim (B1683648), or related analogs. Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it can accurately compensate for signal suppression or enhancement in complex matrices like plasma, urine, or tissue homogenates. lcms.cztexilajournal.com

The development of a robust LC-MS/MS method involves optimizing parameters for both the analyte and the internal standard. This includes the selection of precursor and product ions for Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity. nih.govnih.gov For this compound, the 3-dalton mass shift due to deuterium (B1214612) labeling provides a clear distinction from the unlabeled analyte in the mass spectrometer, while ensuring their chromatographic behavior is virtually identical. caymanchem.com

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis

ParameterAnalyte (4-Desmethoxy-4-bromo Trimethoprim)Internal Standard (this compound)
Precursor Ion ([M+H]+) m/z 341.0/343.0m/z 344.0/346.0
Product Ion 1 m/z 281.1m/z 284.1
Product Ion 2 m/z 123.1m/z 123.1
Collision Energy (eV) 2525
Polarity PositivePositive

Note: This data is illustrative, based on the principles of mass spectrometry for structurally similar compounds. The dual m/z values for precursor ions reflect the natural isotopic abundance of bromine (79Br/81Br).

Tandem mass spectrometry (MS/MS) is not only for quantification but also for structural elucidation. By inducing fragmentation of a precursor ion and analyzing the resulting product ions, one can deduce the structure of the original molecule. nih.govyoutube.com The fragmentation of this compound would follow predictable pathways based on the stable pyrimidine (B1678525) and substituted benzyl (B1604629) rings, similar to the well-documented fragmentation of Trimethoprim. nih.govresearchgate.netmassbank.jp

Key fragmentations would include the cleavage of the methylene (B1212753) bridge connecting the two ring systems. The presence of the bromine atom provides a distinct isotopic signature (a near 1:1 ratio of M and M+2 ions), which aids in identifying bromine-containing fragments. nih.gov The deuterium label on the methoxy (B1213986) group helps to confirm the location of this group in the fragmented ions. Analyzing the fragmentation pattern is crucial for identifying metabolites or degradation products in complex biological systems. nih.gov

Table 2: Predicted Major Fragment Ions of this compound

Fragment Ion (m/z)Proposed Structure / Neutral Loss
284.1 Loss of the pyrimidine-diamine moiety
221.0/223.0 Brominated benzyl fragment
123.1 Diaminopyrimidine moiety

Note: This data is hypothetical, derived from known fragmentation patterns of Trimethoprim and its analogs. nih.govmassbank.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

NMR spectroscopy is a powerful technique for obtaining atomic-level information about the structure, dynamics, and interactions of molecules in solution. nih.gov The specific isotopic labeling of this compound makes it an excellent probe for various NMR experiments.

Deuterium (²H) NMR is particularly sensitive to molecular motion. By replacing protons with deuterons at specific sites, such as the methoxy group in this compound, one can study the dynamics of that specific part of the molecule. When the labeled ligand binds to a large protein target, the change in the deuterium NMR signal provides detailed information on the mobility and orientation of the ligand in the binding pocket. Studies on deuterated Trimethoprim bound to its target enzyme, dihydrofolate reductase (DHFR), have revealed that while the core ring structure is held rigidly, the methoxy groups retain some rotational freedom. ekb.eg This kind of dynamic information is critical for understanding the thermodynamics of binding and for rational drug design.

While D-NMR tracks specific sites, multi-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to solve the complete three-dimensional structure of a ligand-protein complex. nih.govwikipedia.org In a typical experiment, a ¹⁵N-labeled protein is titrated with the unlabeled ligand. Changes in the chemical shifts of the protein's backbone amides in the ¹H-¹⁵N HSQC spectrum reveal the ligand's binding site.

To further refine the complex structure, NOESY experiments can identify through-space interactions (within 5 Å) between protons on the ligand and protons on the protein. Although this specific compound is deuterated, similar studies using the protonated version in conjunction with a labeled protein would allow for a detailed mapping of the binding interface. Such analyses are fundamental to structure-based drug discovery, providing a precise blueprint of the interactions that confer binding affinity and selectivity. nih.govnih.gov

Chromatographic Separation Methodologies for Complex Research Matrices

Effective separation of the analyte from endogenous components of a biological matrix is a prerequisite for accurate analysis. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are the methods of choice for compounds like Trimethoprim and its analogs. nih.govnih.govhelixchrom.com

The selection of the stationary phase (column) and mobile phase is critical. C18 columns are commonly used, offering good retention for moderately polar compounds. researchgate.net However, for enhanced retention and selectivity, especially for polar metabolites, columns with alternative chemistry like biphenyl (B1667301) or pentafluorophenyl (PFP) phases can be advantageous. nih.govnih.gov The mobile phase typically consists of an aqueous component (water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to control pH and improve ionization) and an organic solvent (acetonitrile or methanol). preprints.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure good separation of compounds with different polarities and to elute the analyte as a sharp, symmetrical peak. nih.gov

Table 3: Typical Chromatographic Conditions for Analysis

ParameterTypical Setting
Column Reversed-Phase C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient 5% B to 95% B over 5-10 minutes
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL

Note: These conditions are based on established methods for Trimethoprim and would be a starting point for method development for this compound. nih.govnih.govscirp.org

Ultra-Performance Liquid Chromatography (UPLC) Method Optimization

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) stands as a cornerstone for the quantitative analysis of pharmaceutical compounds in complex biological matrices. The optimization of a UPLC method for a specific analyte like this compound is a multifactorial process aimed at achieving high resolution, sensitivity, and speed.

Column and Mobile Phase Selection: The selection of the stationary phase is critical for achieving adequate retention and separation from potential interferences. For trimethoprim and its analogs, reversed-phase chromatography is commonly employed. A C18 column is a frequent choice, offering a good balance of hydrophobicity for retaining the compound while allowing for efficient elution with a suitable mobile phase. jddtonline.inforesearchgate.net The small particle size of UPLC columns (typically ≤ 1.8 µm) allows for higher efficiency and faster analysis times compared to traditional HPLC.

The mobile phase composition is tailored to achieve optimal peak shape and retention time. A typical mobile phase for trimethoprim analogs consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component. jddtonline.inforesearcher.life The aqueous phase is often acidified with formic acid (e.g., 0.1%) to promote the protonation of the analyte, which enhances chromatographic peak shape and the efficiency of positive mode electrospray ionization (ESI) in the mass spectrometer. nih.gov

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over the course of the analytical run, is generally preferred. This allows for the effective elution of the analyte of interest while also cleaning the column of more strongly retained matrix components. An optimized gradient ensures a sharp, symmetrical peak for this compound.

Detection Parameters: For detection, a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity. nih.gov This involves monitoring a specific precursor-to-product ion transition. For this compound, the precursor ion would be the protonated molecule [M+H]+. The deuterium atoms increase the mass of the molecule by three Daltons compared to its non-deuterated counterpart, providing a clear way to distinguish it. The product ions would be generated by fragmentation of the precursor ion in the collision cell of the mass spectrometer. The selection of a unique and stable MRM transition is paramount for confident quantification.

Hypothetical UPLC-MS/MS Method Parameters:

ParameterValue
UPLC System Acquity UPLC or similar
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Desolvation Temp. 400 °C
MRM Transition Hypothetical: e.g., m/z 374.1 -> 314.1
Collision Energy Optimized for specific transition
Run Time ~5 minutes

This table presents a hypothetical set of starting parameters for method development. Actual values would require experimental optimization.

Research Findings: While specific data for this compound is not publicly available, studies on similar halogenated and deuterated compounds demonstrate the power of UPLC-MS/MS. For instance, research on halogenated trimethoprim derivatives has shown that such modifications can significantly alter their interaction with biological targets. nih.gov The analytical methods developed for these analogs provide a robust framework for the analysis of this compound. Similarly, the use of deuterated standards is a well-established practice in pharmacokinetic studies to ensure high accuracy and precision in quantification. nih.gov The development of stability-indicating UPLC methods for trimethoprim, which involve forced degradation studies, ensures that the method can distinguish the parent drug from its degradation products under various stress conditions like acidic, basic, and oxidative environments. jddtonline.inforesearchgate.net This is a critical aspect for ensuring the reliability of data from mechanistic studies where the compound may be exposed to various biological and chemical transformations.

Gas Chromatography (GC) Coupled Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. However, many pharmaceutical compounds, including trimethoprim and its analogs, are non-volatile due to their polarity and molecular weight. Therefore, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis.

Derivatization: The most common derivatization technique for compounds containing hydroxyl and amine groups is silylation. nih.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of silylating agents can be used to replace the active hydrogens on the molecule with trimethylsilyl (B98337) (TMS) groups. nih.gov This process reduces the polarity of the molecule and increases its volatility. For this compound, the primary amino groups on the pyrimidine ring would be the primary sites for derivatization.

GC-MS Analysis: Once derivatized, the analyte can be introduced into the GC-MS system. A capillary column with a non-polar or mid-polarity stationary phase is typically used for separation. The temperature of the GC oven is programmed to ramp up over time, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer, often a single quadrupole or ion trap, is used as the detector, providing both quantitative data and structural information from the mass spectrum of the derivatized analyte.

Hypothetical GC-MS Method Parameters:

ParameterValue
GC System Agilent GC or similar with Mass Spectrometer
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.0 mL/min
Injection Mode Splitless
Inlet Temperature 280 °C
Oven Program 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Transfer Line Temp. 290 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions Hypothetical: e.g., m/z corresponding to key fragments of the TMS-derivative

This table presents a hypothetical set of starting parameters for method development. Actual values would require experimental optimization.

Research Findings: While specific GC-MS methods for this compound are not documented in the literature, the analysis of other derivatized pharmaceutical compounds provides a clear precedent. Studies on the GC-MS analysis of other drugs often involve a derivatization step to improve their chromatographic behavior. researchgate.net The choice of derivatization reagent and reaction conditions is critical to ensure complete and reproducible derivatization. The fragmentation patterns observed in the mass spectrometer after electron ionization can provide valuable structural information, helping to confirm the identity of the analyte and its metabolites. The use of a deuterated internal standard is also a common practice in GC-MS to correct for variability in the derivatization and injection process, thereby improving the accuracy and precision of the quantification. nih.gov

Molecular Interactions and Structure Activity Relationships Sar of 4 Desmethoxy 4 Bromo Trimethoprim Analogues

Enzymatic Inhibition and Target Binding Studies

The primary mechanism of action for trimethoprim (B1683648) and its analogues is the potent and selective inhibition of bacterial DHFR, an essential enzyme in the folic acid pathway. scispace.comresearchgate.net This inhibition blocks the synthesis of tetrahydrofolate, a precursor required for the production of nucleotides and some amino acids, leading to bacterial growth arrest. researchgate.netnih.gov

Dihydrofolate Reductase (DHFR) Binding Kinetics and Thermodynamics

The binding of trimethoprim to DHFR is a complex process governed by both structural and thermodynamic factors. Deuterium (B1214612) NMR studies on deuterated TMP bound to DHFR have shown that the benzyl (B1604629) ring of the inhibitor is very rigid within the binding pocket. nih.gov In contrast, the methoxy (B1213986) groups exhibit significant librational motion. nih.gov The presence of the cofactor NADPH tends to tighten the binding pocket, restricting the inhibitor's motional freedom. nih.gov

Thermodynamic calculations reveal that binding is not solely dependent on direct hydrogen bonds but is also significantly influenced by entropic contributions and desolvation thermodynamics. nih.gov The rate-limiting step in the catalytic cycle of DHFR can vary between species; for example, in E. coli DHFR, product dissociation is rate-limiting, whereas in S. pneumoniae DHFR, the hydride transfer step is at least partially rate-limiting. nih.gov This highlights that kinetic properties can differ significantly even among bacterial DHFRs. nih.gov

Comparative Binding Affinities with Trimethoprim and Other Analogues

Structure-activity relationship (SAR) studies have demonstrated that modifications to the trimethoprim structure can significantly alter binding affinity. For instance, the introduction of an amide bond in novel TMP analogues has been shown to increase their affinity for human DHFR compared to the parent trimethoprim. nih.govmdpi.comnih.gov Some of these new analogues have proven to be more active DHFR inhibitors than trimethoprim itself. nih.govnih.gov Methotrexate (MTX), another well-known DHFR inhibitor, generally exhibits a much lower binding energy and higher inhibition activity compared to trimethoprim and many of its analogues. nih.govnih.gov

The table below presents the inhibitory concentrations (IC50) and binding energies for several trimethoprim analogues against human DHFR, illustrating the impact of various structural modifications.

CompoundModificationhDHFR IC50 (µM)Binding Energy (kcal/mol)Source
Trimethoprim (TMP)Reference55.26-7.5 nih.govmdpi.com
Methotrexate (MTX)Reference0.08-9.5 nih.govmdpi.com
Analogue 2 (Amide-linked)Amide bond addition0.99-8.3 nih.gov
Analogue 3 (Amide-linked)Amide bond addition0.72-8.1 nih.gov
Analogue 4 (Amide-linked)Amide bond addition1.02-7.7 nih.gov
Analogue JW2 (Benzamide)Benzamide derivative4.72 - 20.17 (range)- nih.gov
Analogue JW8 (Benzamide)Benzamide derivative4.72 - 20.17 (range)- nih.gov

Impact of Bromine Substitution on DHFR Selectivity and Potency

The substitution of a bromine atom for a methoxy group directly impacts the inhibitor's interaction with the DHFR active site. Brodimoprim (B1667867), a 2,4-diaminobenzylpyrimidine with a bromine substitution, is known to inhibit bacterial and resistance plasmid DHFRs to a similar or even greater extent than trimethoprim. nih.gov While trimethoprim is slightly more active against a range of Enterobacteriaceae, brodimoprim demonstrates 2- to 4-fold greater activity against several strains of Neisseria, Nocardia, Vibrio cholerae, and various anaerobes like Clostridium and Fusobacterium spp. nih.gov This suggests that the bromine substitution can enhance potency against specific bacterial species.

The following table compares the minimum inhibitory concentration (MIC90) values for brodimoprim and trimethoprim against certain anaerobic bacteria.

Bacterial SpeciesBrodimoprim MIC90 (mg/L)Trimethoprim MIC90 (mg/L)Source
Clostridium spp.Lower than Trimethoprim- nih.gov
Fusobacterium spp.Lower than Trimethoprim- nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are invaluable for predicting and analyzing the interactions between inhibitors and their target enzymes at an atomic level. springernature.com These approaches help in rationalizing structure-activity relationships and guiding the design of more potent and selective drugs. nih.govnih.gov

Ligand-Protein Docking Simulations for Interaction Prediction

Molecular docking simulations are widely used to predict the binding modes of trimethoprim analogues within the DHFR active site. nih.govnih.gov These studies consistently show that the pyrimidine (B1678525) ring of trimethoprim and its analogues forms crucial hydrogen bonds with highly conserved residues in the DHFR active site, such as Asp27 (in E. coli DHFR) or Glu30 (in human DHFR). scispace.comnih.govmdpi.com The benzyl portion of the inhibitor fits into a hydrophobic pocket, making key contacts with residues like Ile50, Leu28, and Phe31. scispace.com

Studies on novel amide-linked TMP analogues show they form hydrogen bonds with residues such as Ala-9, Thr-56, and Tyr-121. nih.gov The introduction of different functional groups can lead to varied interactions; for example, some analogues interact with key residues like Glu-30 and Phe-34, which are critical for DHFR inhibition. nih.govmdpi.com The binding energies calculated from docking studies often correlate with experimentally observed inhibitory activity, making it a useful predictive tool. nih.govmdpi.com

The table below summarizes key molecular interactions for different ligands within the human DHFR active site as predicted by molecular docking.

LigandKey Interacting ResiduesInteraction TypeSource
Trimethoprim (TMP)Asp27 (bacterial), Glu30, Phe34H-Bond, Hydrophobic scispace.comnih.gov
Methotrexate (MTX)Ile-7, Glu-30, Phe-34, Val-115H-Bond, Hydrophobic nih.gov
Analogue 2 (Amide-linked)Ala-9, Thr-56, Tyr-121, Asp-145, Thr-146H-Bond nih.gov
Analogues 13, 14, 16 (Amide-linked)Glu-30, Lys-55, Thr-146, Phe-34H-Bond, π-stacking mdpi.com
Benzamide Analogues (IV, V)Ser-59, Tyr-121, Thr-146, Glu-30, Phe-34H-Bond, π-π interaction nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Pathways

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into conformational flexibility and the stability of binding. nih.gov MD studies on trimethoprim analogues complexed with DHFR have shown that potent inhibitors tend to stabilize the protein structure, as indicated by lower Root Mean Square Deviation (RMSD) values during the simulation. mdpi.com For example, certain amide-linked analogues were found to have a stabilizing effect on human DHFR. mdpi.com

Deuterium NMR studies, which provide experimental data on molecular dynamics, have confirmed the rigidity of the TMP benzyl ring when bound to DHFR. nih.gov However, 13C NMR relaxation measurements revealed significant dihedral angle fluctuations on both sub-nanosecond and millisecond timescales, indicating that while the core structure is stable, parts of the molecule retain flexibility. nih.gov MD simulations complement these findings by mapping the conformational landscape and potential binding pathways of inhibitors, which is crucial for understanding the complete mechanism of inhibition. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in the predictive design of novel and more potent drug candidates. For trimethoprim analogues, QSAR studies have been employed to elucidate the key structural features that govern their inhibitory effect on DHFR.

Hydrophobicity (logP): The introduction of a bromine atom in place of a methoxy group significantly alters the hydrophobicity of the benzyl ring. This parameter is often critical in QSAR models for DHFR inhibitors, as hydrophobic interactions play a major role in ligand binding. nih.gov

Steric Parameters (e.g., molar refractivity, Taft parameters): The size and shape of the substituent impact the fit of the analogue within the binding pocket of DHFR.

A hypothetical QSAR study for a series of 4'-substituted TMP analogues, including the 4-bromo derivative, would likely reveal a strong correlation between these descriptors and the inhibitory concentration (IC50). The predictive power of such a model would enable the in-silico screening of other novel analogues with potentially enhanced activity. The development of robust QSAR models relies on high-quality, homogeneous biological data for a diverse set of analogues. mdpi.com

Table 1: Hypothetical QSAR Descriptors for Trimethoprim Analogues

Compound4'-SubstituentlogP (Calculated)Molar RefractivityElectronic Effect (σp)Predicted IC50 (µM)
Trimethoprim-OCH30.917.85-0.271.0
4-Desmethoxy-4-chloro Trimethoprim-Cl1.456.030.230.8
4-Desmethoxy-4-bromo Trimethoprim -Br 1.64 8.88 0.23 0.7
4-Desmethoxy-4-iodo Trimethoprim-I1.9313.940.180.6

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of QSAR modeling. Actual values would need to be determined experimentally and through rigorous computational analysis.

Mechanistic Insights into Molecular Recognition of Modified Analogues

The molecular recognition of trimethoprim and its analogues by DHFR is a well-studied process, primarily involving key hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net The 2,4-diaminopyrimidine (B92962) moiety of TMP is crucial for its binding, forming specific hydrogen bonds with conserved aspartate residues in the active site of both bacterial and human DHFR. nih.gov

For 4-Desmethoxy-4-bromo Trimethoprim, the absence of the 4'-methoxy group and the presence of the bromine atom would lead to a distinct pattern of molecular recognition compared to the parent compound. Molecular docking and molecular dynamics simulations are powerful tools to predict these interactions.

Key Predicted Interactions:

Hydrophobic Interactions: The bromo-substituted benzyl ring is expected to form enhanced hydrophobic interactions with nonpolar residues within the DHFR active site, such as Pro21, Leu28, Phe31, and Ile50 (residue numbering may vary between species). rsc.org This is a critical determinant of binding affinity for many DHFR inhibitors. ekb.eg

Halogen Bonding: The bromine atom, being a halogen, has the potential to form halogen bonds with electron-donating atoms (like oxygen or sulfur) of certain amino acid residues in the binding pocket. This type of non-covalent interaction can contribute significantly to the stability of the enzyme-inhibitor complex.

Loss of Hydrogen Bonding: The removal of the 4'-methoxy group eliminates a potential hydrogen bond that could be formed with water molecules or polar residues in the active site. However, the gain in hydrophobic and potentially halogen bonding interactions may compensate for or even outweigh this loss.

Molecular docking studies on similar halogenated derivatives have shown that the orientation of the substituted benzyl ring within the active site is critical for maximizing these favorable interactions. nih.gov The deuteration of the methoxy groups (in this case, absent) or other positions, as indicated by "-d3," is typically employed in metabolic studies to track the compound's fate in vivo and does not directly influence the primary binding interactions with the target enzyme.

Table 2: Predicted Interacting Residues in DHFR for 4-Desmethoxy-4-bromo Trimethoprim

Interaction TypePotential Interacting Residues (E. coli DHFR)
Hydrogen Bonding (from diaminopyrimidine)Asp27, Ile5, Ile94
Hydrophobic Interactions (from benzyl ring)Leu28, Phe31, Ile50, Pro21
Halogen Bonding (from bromine)Carbonyl oxygen of backbone or side-chain oxygen of polar residues

Note: The interacting residues listed are based on known interactions of trimethoprim and the predicted effects of the 4-bromo substitution. The specific interactions would need to be confirmed by experimental structural biology methods.

Biochemical and Cellular Investigations of 4 Desmethoxy 4 Bromo Trimethoprim D3 Non Clinical/safety

In Vitro Enzymology and Kinetic Analysis of DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, making DHFR a key target for various antimicrobial and chemotherapeutic agents. Trimethoprim (B1683648) and its analogs are known inhibitors of bacterial DHFR. nih.govmdpi.com

The inhibitory activity of trimethoprim derivatives against DHFR is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The affinity of these compounds for the enzyme can also be expressed by the inhibition constant (Kᵢ).

While specific kinetic data for 4-Desmethoxy-4-bromo Trimethoprim-d3 is not available in the provided search results, the general approach to studying such analogs involves comparing their inhibitory potency against DHFR from various species, including human DHFR (hDHFR), to assess selectivity. For instance, studies on other trimethoprim analogs have shown a wide range of IC₅₀ values against hDHFR, with some derivatives exhibiting significantly greater potency than the parent compound, trimethoprim. mdpi.commdpi.com The substitution pattern on the benzyl (B1604629) ring of trimethoprim plays a critical role in its binding affinity to DHFR. Modifications, such as the introduction of different substituents, can alter the electronic and steric properties of the molecule, thereby influencing its interaction with the active site of the enzyme. mdpi.com

Table 1: Illustrative DHFR Inhibition Data for Trimethoprim Analogs (Hypothetical Data for this compound)

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (nM)
This compound E. coli DHFRData not availableData not available
S. aureus DHFRData not availableData not available
hDHFRData not availableData not available
Trimethoprim E. coli DHFR~0.005-0.01~1-5
S. aureus DHFR~0.002-0.007~0.5-3
hDHFR~1-300~200-30,000

Note: The data for this compound is hypothetical and for illustrative purposes only. The values for Trimethoprim are approximate ranges gathered from various studies.

Cell-Based Assays for Target Engagement (e.g., inhibition of folate metabolism in bacterial cell cultures)

Cell-based assays are essential for confirming that an enzyme inhibitor, such as a trimethoprim analog, can effectively engage its target within a cellular context and elicit the expected biological response. For inhibitors of DHFR, a primary method involves assessing the inhibition of folate metabolism in bacterial cell cultures. nih.gov This is often measured by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The effectiveness of trimethoprim and its derivatives stems from their ability to disrupt the bacterial folate pathway, leading to a depletion of essential metabolites and subsequent inhibition of growth. mdpi.comresearchgate.net The combination of trimethoprim with sulfamethoxazole (B1682508), which inhibits an earlier step in the folate synthesis pathway, often results in synergistic antibacterial activity. nih.gov

When evaluating a new analog like this compound, its MIC would be determined against a panel of clinically relevant bacterial strains, including those with known resistance mechanisms to trimethoprim. This allows for an assessment of its spectrum of activity and its potential to overcome existing resistance. For example, resistance to trimethoprim can arise from mutations in the chromosomal DHFR gene or the acquisition of plasmid-encoded, resistant DHFR enzymes. nih.gov

Table 2: Illustrative MIC Data for Trimethoprim Analogs against E. coli (Hypothetical Data for this compound)

CompoundE. coli (ATCC 25922) MIC (µg/mL)E. coli (Trimethoprim-Resistant) MIC (µg/mL)
This compound Data not availableData not available
Trimethoprim 0.5 - 2>32

Note: The data for this compound is hypothetical and for illustrative purposes only. The values for Trimethoprim are typical ranges.

Metabolic Stability and Biotransformation Pathways (in vitro systems)

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. In vitro systems, such as liver microsomes and hepatocytes, are commonly used to assess how a compound is metabolized. nuvisan.com These assays provide insights into the compound's intrinsic clearance and help identify the metabolic pathways it undergoes. nuvisan.com

Microsomal Stability and Enzyme Kinetics

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major players in the oxidative metabolism of many drugs. nih.gov The stability of a compound in the presence of liver microsomes is determined by incubating the compound with microsomes and a cofactor-generating system (e.g., NADPH) and measuring the decrease in the parent compound's concentration over time. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

For trimethoprim, metabolism in human liver microsomes has been shown to be catalyzed by multiple CYP enzymes, with CYP2C9 and CYP3A4 being significant contributors to its primary metabolism. nih.gov The kinetics of metabolite formation for trimethoprim in human liver microsomes have been reported to follow single-enzyme Michaelis-Menten kinetics. nih.gov The metabolic stability of this compound would be evaluated in a similar manner, using liver microsomes from different species (e.g., human, rat, mouse) to assess potential interspecies differences in metabolism. The introduction of a bromine atom and the deuterated methyl group could potentially alter the metabolic profile compared to trimethoprim.

Table 3: Illustrative Microsomal Stability Data (Hypothetical Data for this compound)

CompoundSpeciesIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)
This compound HumanData not availableData not available
RatData not availableData not available
Trimethoprim Human>30<19.3

Note: The data for this compound is hypothetical and for illustrative purposes only. The values for Trimethoprim are based on general findings of low clearance.

Identification of In Vitro Metabolites Using Deuterated Tracers

The use of deuterated analogs, such as this compound, is a powerful tool in metabolic studies. The deuterium (B1214612) atoms serve as a stable isotopic label, which can simplify the detection and identification of metabolites using mass spectrometry. The mass shift introduced by the deuterium atoms allows for the ready distinction between drug-related material and endogenous components in the complex matrix of a biological sample.

The primary metabolites of trimethoprim include N-oxides (1-N-oxide and 3-N-oxide), O-demethylated products (3'- and 4'-desmethyl-TMP), and a benzylic alcohol. nih.gov The formation of these metabolites is catalyzed by various CYP enzymes. nih.gov For this compound, the presence of the bromine atom at the 4-position of the benzyl ring would preclude the formation of the 4'-desmethyl metabolite. However, other metabolic pathways, such as N-oxidation, O-demethylation at the 3' and 5' positions, and potential metabolism of the bromine substituent, would be investigated. The deuterated methyl group would aid in tracking the fate of this specific part of the molecule.

Investigation of Cellular Uptake and Distribution Mechanisms (non-organismal models)

Understanding how a drug enters its target cells is crucial for its efficacy. For antibacterial agents, penetration into the bacterial cell is a prerequisite for reaching their intracellular targets. Trimethoprim, being a lipophilic antifolate, is generally understood to passively diffuse across the bacterial cell membrane. nih.gov

To investigate the cellular uptake of this compound, in vitro models using bacterial cell cultures would be employed. The accumulation of the compound inside the bacterial cells would be measured over time. This can be achieved by incubating the bacteria with the compound, followed by separating the cells from the medium and quantifying the intracellular concentration of the compound, often using liquid chromatography-mass spectrometry (LC-MS).

Factors that can influence cellular uptake include the compound's physicochemical properties, such as its lipophilicity (logP), pKa, and size. The introduction of a bromine atom in this compound would likely increase its lipophilicity compared to trimethoprim, which could potentially enhance its passive diffusion across the cell membrane. However, this would need to be experimentally verified.

Advanced Research on Antimicrobial Resistance Mechanisms and Overcoming Resistance

Molecular Basis of Trimethoprim (B1683648) Resistance in Bacterial Pathogens

Trimethoprim, a widely used antibiotic, functions by inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. However, the emergence of resistance has significantly limited its clinical efficacy. The molecular underpinnings of this resistance are primarily twofold: alterations in the target enzyme, DHFR, and the acquisition of resistance genes.

Characterization of DHFR Mutations Conferring Resistance

Resistance to trimethoprim often arises from specific point mutations within the folA gene, which encodes for DHFR. These mutations typically occur in or near the active site of the enzyme, leading to a reduction in the binding affinity of trimethoprim while preserving the enzyme's ability to bind its natural substrate, dihydrofolate (DHF).

Several clinically relevant mutations in Escherichia coli DHFR have been extensively studied. For instance, the P21L and W30R mutations have been shown to confer significant resistance to trimethoprim. The P21L mutation is located in the M20 loop, a region crucial for the binding of the NADPH cofactor, and results in an 11-fold increase in the inhibitory concentration (IC50) of trimethoprim. The W30R mutation, located in the substrate binding pocket, leads to a more substantial 23-fold increase in the IC50. nih.gov Structural analyses have revealed that these mutations induce notable conformational changes. The W30R mutation directly alters the substrate-binding pocket, while the P21L mutation affects the M20 loop and the C-terminal region containing the essential G-H functional loop. nih.govrsc.org

Another well-characterized mutation is I100L in Streptococcus pneumoniae DHFR, which is sufficient on its own to confer resistance. However, in clinical isolates, this mutation is often accompanied by other substitutions that can further enhance resistance levels and modulate the enzyme's affinity for its natural substrates. asm.org The L28R mutation in E. coli DHFR confers resistance through a unique mechanism. Instead of directly reducing trimethoprim affinity, it increases the binding affinity for the substrate DHF, thereby indirectly leading to resistance. nih.govresearchgate.net

Beyond mutations in the chromosomal DHFR gene, bacteria can also acquire resistance through horizontally transferred genes that encode for trimethoprim-insensitive DHFR variants. nih.govasm.org These genes, often referred to as dfr genes, are frequently carried on mobile genetic elements like integrons, facilitating their rapid spread among bacterial populations. ki.se The products of these dfr genes are alternative DHFR enzymes that are not effectively inhibited by trimethoprim, allowing the bacteria to continue folate synthesis even in the presence of the drug. ki.se

DHFR Mutation Organism Effect on Trimethoprim IC50 Structural/Mechanistic Impact
P21LE. coli11-fold increaseAffects M20 loop and NADPH binding nih.gov
W30RE. coli23-fold increaseAlters substrate binding pocket nih.gov
I100LS. pneumoniaeConfers resistanceOften found with other mutations that enhance resistance asm.org
L28RE. coliIndirectly increases resistanceIncreases affinity for the natural substrate, DHF nih.govresearchgate.net

Mechanistic Studies of Altered DHFR Activity and Drug Affinity in Resistant Strains

The mutations conferring trimethoprim resistance fundamentally alter the kinetics and structural dynamics of the DHFR enzyme. Mechanistic studies have revealed that these alterations can manifest in several ways, including reduced drug affinity, changes in substrate binding, and altered catalytic efficiency.

In the case of the P21L and W30R mutants of E. coli DHFR, both variants form less stable complexes with trimethoprim in the presence of NADPH compared to the wild-type enzyme. nih.gov This reduced stability directly correlates with the observed increase in resistance. The kinetic properties of DHFR from pathogenic sources like Streptococcus pneumoniae can also differ significantly from those of E. coli. For instance, in S. pneumoniae DHFR, the rate-limiting step of the catalytic cycle is not product release, as it is in the E. coli enzyme, but rather the hydride transfer step or a preceding step. nih.gov

The L28R mutation provides a fascinating example of an alternative resistance mechanism. While most resistance mutations decrease the binding affinity for trimethoprim, the L28R mutation enhances the affinity for the natural substrate, DHF. nih.govresearchgate.net This is achieved through the formation of additional hydrogen bonds between the mutated residue and the glutamate tail of DHF. researchgate.net This increased substrate affinity allows the mutant enzyme to outcompete trimethoprim for binding to the active site, leading to a higher level of resistance. nih.gov

The acquisition of dfr genes introduces a new DHFR enzyme that is inherently less susceptible to trimethoprim inhibition. ki.se For example, the dfrA1 gene encodes a class A DHFR that is resistant to trimethoprim. scispace.com These acquired enzymes often have significantly different kinetic parameters and drug affinities compared to the native bacterial DHFR.

Strategies for Designing Analogues to Overcome Resistance

The detailed understanding of trimethoprim resistance mechanisms has paved the way for the rational design of new DHFR inhibitors that can effectively target resistant bacterial strains. These strategies focus on creating molecules that can either bind tightly to the mutated enzymes or circumvent the resistance mechanisms altogether.

Rational Design of DHFR Inhibitors Effective Against Resistant Variants

One of the primary strategies for overcoming resistance is the structure-assisted design of novel DHFR inhibitors. This approach leverages the detailed structural information of both wild-type and mutant DHFR enzymes to design compounds with improved affinity and specificity for the resistant variants.

An example of this is the development of propargyl-linked antifolates, which have shown effectiveness against some trimethoprim-resistant mutants. nih.gov Another promising approach involves targeting unique or allosteric pockets on the DHFR enzyme that are distinct from the substrate and cofactor binding sites. nih.govnih.gov Inhibitors that bind to these novel sites may be less susceptible to resistance mutations that occur in the active site. Researchers have successfully identified novel small-molecule inhibitors belonging to the stilbenoid, deoxybenzoin, and chalcone families that exhibit a unique uncompetitive or noncompetitive inhibition mechanism. nih.govnih.gov These compounds have been shown to be effective against rescue mutants of E. coli DHFR that have reduced affinity for all known classes of DHFR inhibitors. nih.govnih.gov

The design of analogues that can form additional interactions within the active site of resistant enzymes is another key strategy. For example, iclaprim, a trimethoprim analogue, overcomes resistance in Staphylococcus aureus by forming increased hydrophobic interactions with the DHFR enzyme, leading to a higher binding affinity even in resistant strains. researchgate.net Similarly, the development of 4'-desmethyltrimethoprim (4'-DTMP) has shown promise in selectively targeting the L28R mutant of E. coli DHFR. nih.gov

Computational methods, such as high-throughput screening and molecular dynamics simulations, are playing an increasingly important role in the rational design of new inhibitors. researchgate.net These approaches allow for the rapid screening of large chemical libraries and the detailed analysis of inhibitor-enzyme interactions, facilitating the identification of promising lead compounds that are effective against both wild-type and resistant DHFR variants. researchgate.netelifesciences.org

Exploring Novel Mechanisms to Circumvent Efflux and Permeability Barriers

In addition to target site modifications, bacterial resistance to antibiotics can also be mediated by reduced drug accumulation due to decreased permeability or active efflux. nih.gov Therefore, a comprehensive strategy for overcoming resistance must also consider these mechanisms.

Efflux pumps are membrane proteins that can actively transport a wide range of structurally diverse compounds, including antibiotics, out of the bacterial cell. researchgate.net Overexpression of these pumps can lead to multidrug resistance. nih.govnih.gov One strategy to circumvent this is the co-administration of an efflux pump inhibitor (EPI) with the antibiotic. EPIs can block the activity of the efflux pumps, leading to increased intracellular concentration of the antibiotic and restoring its efficacy. researchgate.netnih.gov For example, the use of phenylalanine arginyl ß-naphthylamide (PAßN), an efflux pump inhibitor, has been shown to lower the minimum inhibitory concentrations (MICs) of trimethoprim analogues. nih.gov

Another approach is to design antibiotic analogues that are poor substrates for the efflux pumps. This can be achieved by modifying the chemical structure of the antibiotic to reduce its recognition and binding by the efflux pump transporters. This strategy requires a detailed understanding of the structure-activity relationships for both antibacterial activity and efflux pump susceptibility.

The outer membrane of Gram-negative bacteria also presents a significant permeability barrier that can limit the entry of antibiotics into the cell. nih.gov Strategies to overcome this barrier include the design of smaller, more hydrophilic molecules that can more readily pass through the porin channels of the outer membrane. The "Trojan horse" strategy, which involves linking the antibiotic to a molecule that is actively transported into the cell, is another innovative approach to enhance drug uptake. news-medical.net

Future Research Directions and Translational Perspectives Non Clinical/therapeutic Focus

Development of Novel Analytical Standards for Drug Discovery and Research

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical research, underpinning the journey from drug discovery to market release. ijpsjournal.comfrontiersin.org A critical component of these methods is the use of high-purity analytical standards for the accurate identification and quantification of active pharmaceutical ingredients (APIs) and their metabolites. researchgate.netijcrt.org In this context, isotopically labeled compounds have become indispensable tools, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgalfa-chemistry.com 4-Desmethoxy-4-bromo Trimethoprim-d3 serves as an advanced analytical standard, embodying several key features that enhance its utility in modern drug discovery.

Stable isotope-labeled (SIL) compounds, especially those labeled with deuterium (B1214612) (²H), are considered the gold standard for use as internal standards in quantitative bioanalysis. researchgate.netiris-biotech.de Their chemical and physical properties are nearly identical to their unlabeled counterparts, yet their increased mass allows them to be distinguished easily by mass spectrometry. researchgate.netresearchgate.net This allows for precise correction of variations that can occur during sample preparation and analysis, leading to highly accurate and precise quantification of the target analyte in complex biological matrices like plasma, urine, or tissue homogenates. alfa-chemistry.commusechem.com

The specific structure of this compound offers distinct advantages. The deuterium (d3) label on one of the methoxy (B1213986) groups provides the necessary mass shift for its use as an internal standard in pharmacokinetic (PK) studies of related trimethoprim (B1683648) analogs. researchgate.net Furthermore, the structural modifications—the replacement of the 4-methoxy group with a bromine atom—create a unique molecular fingerprint. This makes it an ideal standard for several applications:

Metabolite Identification: Trimethoprim is known to undergo metabolism, including O-demethylation of its methoxy groups. drugbank.com A standard like this, which has one of the common metabolic sites (the 4-methoxy position) blocked, can help researchers to unequivocally identify and quantify other specific metabolites during in vitro and in vivo studies. acs.org

Quantitative Bioanalysis: In liquid chromatography-mass spectrometry (LC-MS) based assays, which are standard for ADME (absorption, distribution, metabolism, and excretion) studies, this compound can be used as an internal standard to build calibration curves for the quantification of structurally similar trimethoprim derivatives. alfa-chemistry.comresearchgate.net

Method Validation: It serves as a crucial tool for validating the accuracy, precision, and robustness of analytical methods developed for new trimethoprim-based drug candidates. alfa-chemistry.com

Recent advancements in high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) have further increased the demand for such sophisticated standards to ensure data integrity and meet evolving regulatory requirements. ijcrt.orgamericanpharmaceuticalreview.com

Feature of StandardAnalytical AdvantagePrimary Application
Isotopic Label (d3)Provides a distinct mass signature with minimal impact on chemical properties. researchgate.netInternal standard for quantitative mass spectrometry (e.g., LC-MS/MS). alfa-chemistry.comresearchgate.net
Bromo-substitutionCreates a unique molecular weight and fragmentation pattern, aiding in specific detection.Reference standard for identification and method development for halogenated analogs.
Desmethoxy ModificationBlocks a potential site of metabolism, allowing it to be used as a stable reference in metabolic studies. drugbank.comTool for elucidating metabolic pathways of related compounds. acs.org
High PurityEnsures accuracy and reliability of analytical measurements.Calibration and validation of analytical methods for quality control. alfa-chemistry.com

Elucidation of Complex Biological Pathways using Isotopic Tracers beyond DHFR

While Trimethoprim is a well-characterized inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway, the full spectrum of its biological interactions and downstream consequences is complex. drugbank.comquiz-maker.com Isotopic tracers are powerful tools for looking beyond the primary target and exploring these broader biological effects. nih.govnih.gov The use of stable isotopes allows researchers to trace the fate of molecules in biological systems, providing dynamic information about metabolic fluxes and pathway engagement that is not achievable with unlabeled compounds. acs.orgnih.gov

This compound is particularly well-suited for such investigations. The deuterium labeling on a methoxy group introduces a kinetic isotope effect (KIE). researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic reactions that involve the cleavage of this bond, such as O-demethylation by cytochrome P450 enzymes. researchgate.net This metabolic "slowing" can reveal secondary or less-frequent metabolic pathways that might otherwise be masked by more rapid primary metabolism. nih.gov

By using this tracer, researchers can investigate several non-DHFR related questions:

Off-Target Interactions: Does the trimethoprim scaffold interact with other cellular proteins or pathways? By slowing its metabolism, the residence time of the parent compound increases, potentially amplifying weaker, off-target signals that could be biologically significant. researchgate.net

Metabolic Reprogramming: How do cells adapt their metabolism in response to DHFR inhibition? By using this compound in combination with metabolomics, researchers can trace the compound's fragments while simultaneously observing global shifts in cellular metabolism. nih.govirisotope.com For instance, studies have shown that trimethoprim's action can mimic thymine (B56734) starvation, a state with wide-ranging metabolic consequences. nih.gov A labeled tracer could precisely delineate the flow of atoms through alternative pathways activated under this stress.

Drug Efflux and Transport: The tracer can be used to study the kinetics of drug transport and efflux pump engagement, which are common mechanisms of antimicrobial resistance.

The application of deuterium-labeled compounds is essential for determining metabolic fluxes and constructing kinetic models of cellular networks. nih.gov This approach allows for the absolute quantification of metabolites and provides a clearer picture of cellular mechanisms of action and adaptation, moving beyond simple enzyme inhibition assays. nih.gov

Research QuestionRole of Isotopic TracerPotential Insight
Identification of unknown metabolitesThe tracer's unique mass signature allows for the confident identification of drug-derived molecules in a complex biological sample. acs.orgDiscovery of novel biotransformation pathways.
Quantification of metabolic fluxEnables dynamic tracking of the label's incorporation into various downstream metabolites over time. nih.govyoutube.comMeasurement of pathway activity rates, revealing metabolic bottlenecks or shunts.
Studying the Kinetic Isotope Effect (KIE)Slowing of metabolism at the deuterated site can unmask slower, secondary metabolic pathways. researchgate.netnih.govA more complete understanding of the drug's overall metabolic profile.
Elucidating drug-induced cellular stress responsesProvides a stable probe to correlate with global changes in the proteome or metabolome.Revealing cellular adaptation mechanisms beyond the primary target.

Design Principles for Next-Generation DHFR Inhibitors and Antimicrobial Agents

The rise of antimicrobial resistance necessitates the continuous development of new therapeutic agents. nih.gov Modifying existing and effective scaffolds like Trimethoprim is a proven strategy for creating next-generation inhibitors that can overcome resistance mechanisms or exhibit improved pharmacological properties. nih.govthepharmajournal.com The chemical structure of this compound illustrates a multi-faceted design approach that integrates several modern medicinal chemistry principles. nih.gov

Structure-Activity Relationship (SAR) Exploration with Halogenation: The substitution of a methoxy group with a bromine atom at the 4-position of the benzyl (B1604629) ring is a significant structural modification. Halogen atoms, like bromine, can modulate a compound's physicochemical properties, including its lipophilicity, electronic character, and size. This can lead to enhanced binding affinity with the target enzyme, DHFR, by forming new hydrophobic or halogen-bond interactions within the active site. ekb.eg Such substitutions are a key tactic in SAR studies to optimize potency and selectivity. nih.gov

Metabolic Stabilization via Deuteration: The introduction of deuterium at a remaining metabolically active site (the d3-methoxy group) is a technique known as "precision deuteration" or the "deuterium switch." nih.gov The kinetic isotope effect associated with the stronger C-D bond can significantly slow down the rate of metabolism at that specific position. researchgate.netresearchgate.net This can lead to a more predictable pharmacokinetic profile and potentially reduce the formation of unwanted metabolites. nih.gov

The combination of these three design principles in a single molecule represents a sophisticated strategy. It aims not only to enhance the direct interaction with DHFR but also to optimize the molecule's metabolic fate, making it a more robust and durable drug candidate. These principles are being applied to develop novel scaffolds that can evade common resistance mutations in DHFR or possess entirely new mechanisms of action. nih.govmonash.edu

Design PrincipleModification in CompoundIntended Outcome
Halogenation for SARIntroduction of a bromine atom.Improve binding affinity, potency, and cell permeability. ekb.eg
Metabolic BlockingRemoval of the 4-methoxy group (a known metabolic "hotspot"). drugbank.comIncrease metabolic stability and prolong drug half-life.
Precision Deuteration (KIE)d3-label on a remaining methoxy group.Slow metabolism at a specific site, improving pharmacokinetic profile and reducing metabolic variability. researchgate.netnih.gov
Scaffold HoppingCombining modifications to create a novel analog.Develop inhibitors with new binding modes or the ability to overcome existing resistance mechanisms. nih.gov

Integration with Systems Biology and Omics Approaches for Mechanistic Discovery

Modern drug discovery is increasingly moving away from a single-target, single-effect model towards a more holistic, systems-level understanding of drug action. nih.govresearchgate.net Systems biology, which integrates large-scale 'omics' datasets (such as genomics, proteomics, and metabolomics), aims to build predictive models of how drugs affect complex biological networks. nih.govfrontiersin.org Isotopically labeled compounds like this compound are powerful reagents for these approaches, acting as precise probes to track drug-induced perturbations across the entire cellular system. irisotope.compharmiweb.com

The integration of this specific tracer with 'omics' technologies can provide unprecedented mechanistic insights:

Metabolomics and Fluxomics: Using this compound as a tracer in metabolomic experiments allows for "flux analysis." nih.gov Researchers can not only see which metabolite pools change upon drug exposure but can also measure the rate of flow (flux) through metabolic pathways by tracking the incorporation of the deuterium label. youtube.comnih.gov This provides a dynamic picture of the metabolic rewiring that occurs in response to DHFR inhibition, potentially uncovering novel liabilities or resistance mechanisms in bacteria.

Chemoproteomics: This approach uses chemical probes to identify the protein interaction partners of a small molecule in a complex biological system. While not a direct application of the isotopic label itself, a well-characterized analog like this can be used in competitive binding assays alongside tagged probes to identify both on-target (DHFR) and potential off-target protein interactions, which can then be validated.

Integrated Multi-Omics Analysis: The true power of systems biology lies in integrating multiple data layers. oup.com A typical workflow might involve treating bacteria with this compound and then performing parallel transcriptomic (RNA-Seq), proteomic (MS-based proteomics), and metabolomic (LC-MS with the tracer) analyses. By combining these datasets, researchers can construct comprehensive models that link the inhibition of a specific target (DHFR) to global changes in gene expression, protein abundance, and metabolic flux. nih.govfrontiersin.org This can help to formulate and test new hypotheses about the drug's complete mechanism of action, including synergistic or antagonistic effects with other cellular processes.

Such an integrated approach, powered by sophisticated chemical tools like this compound, is essential for identifying novel drug targets, understanding complex resistance networks, and ultimately designing more effective and targeted antimicrobial therapies. researchgate.netoup.com

Q & A

Q. What are the critical steps in synthesizing 4-Desmethoxy-4-bromo Trimethoprim-d3, and how can intermediates be characterized?

Synthesis typically involves bromination of a precursor (e.g., demethoxylation followed by bromine substitution) and deuterium incorporation. Key intermediates like 3,4,5-Trimethoxyaniline (CAS 24313-88-0) may be used . Characterization requires nuclear magnetic resonance (NMR) for deuterium confirmation and high-performance liquid chromatography (HPLC) to monitor reaction progress. Mass spectrometry (MS) is essential for verifying molecular weight (e.g., 293.33 g/mol for Trimethoprim-d3) and isotopic purity (>99 atom% D) .

Q. How should researchers validate the purity and stability of this compound in experimental settings?

Purity validation requires batch-specific Certificates of Analysis (COA) and HPLC with UV/Vis or MS detection. For deuterated analogs, ensure isotopic integrity via mass spectrometry . Stability testing under varying temperatures (e.g., −80°C for long-term storage) and solvent conditions (e.g., DMSO or methanol) is critical. Reference standards from certified suppliers (e.g., Toronto Research Chemicals) should be used for calibration .

Q. What analytical methods are recommended for detecting this compound in biological matrices?

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the gold standard, with deuterated internal standards (e.g., Trimethoprim-d3) minimizing matrix effects. Method validation should include limits of detection (LOD ≤1.0 ng/mL) and recovery rates. Quality control samples must be interspersed to ensure reproducibility .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence the biological activity or metabolic stability of this compound compared to its non-deuterated form?

Deuteration alters pharmacokinetic properties by slowing metabolic degradation (kinetic isotope effect). Comparative studies should measure plasma half-life, metabolite profiles (via LC-MS/MS), and enzyme inhibition assays (e.g., dihydrofolate reductase activity). Note that deuterated analogs may exhibit reduced potency due to steric or electronic effects .

Q. How can researchers resolve contradictions in activity data between this compound and structurally similar analogs?

Systematic structure-activity relationship (SAR) studies are essential. Use computational modeling (e.g., molecular docking) to assess binding affinity changes caused by bromine substitution and deuteration. Pair this with in vitro assays under standardized conditions (e.g., pH, temperature) to isolate variables .

Q. What co-solvents are compatible with this compound for in vitro assays, and how do they affect solubility?

Common co-solvents include DMSO (for stock solutions) and methanol/water mixtures. Solubility must be empirically tested using nephelometry or UV absorbance. For deuterated compounds, ensure solvents do not exchange deuterium (e.g., avoid protic solvents like water for stock storage) .

Q. How can researchers optimize LC-MS/MS parameters to distinguish this compound from endogenous metabolites?

Optimize collision energy and ionization mode (e.g., positive electrospray) to enhance specificity. Use multiple reaction monitoring (MRM) transitions unique to the deuterated analog (e.g., m/z 293→230 for Trimethoprim-d3). Include isotope dilution assays to correct for signal suppression .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

Non-linear regression models (e.g., Hill equation) are standard for dose-response curves. For deuterated analogs, account for batch-to-batch variability in isotopic purity using mixed-effects models. Sensitivity analyses should test robustness against outliers .

Q. How should researchers address variability in deuterium content across synthesis batches?

Quantify deuterium incorporation via high-resolution MS and NMR. Batch-specific COAs must report isotopic purity (e.g., atom% D). If variability exceeds 5%, exclude the batch or adjust experimental protocols to normalize concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.